molecular formula C14H11F4N3O3S B259616 Methyl 3,3,3-trifluoro-2-[(4-fluorobenzoyl)amino]-2-(1,3-thiazol-2-ylamino)propanoate

Methyl 3,3,3-trifluoro-2-[(4-fluorobenzoyl)amino]-2-(1,3-thiazol-2-ylamino)propanoate

Cat. No. B259616
M. Wt: 377.32 g/mol
InChI Key: JSCGWCQRZPZDGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3,3,3-trifluoro-2-[(4-fluorobenzoyl)amino]-2-(1,3-thiazol-2-ylamino)propanoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its unique chemical structure and properties make it a promising candidate for use in drug development, chemical synthesis, and other scientific applications. In

Mechanism of Action

The mechanism of action of Methyl 3,3,3-trifluoro-2-[(4-fluorobenzoyl)amino]-2-(1,3-thiazol-2-ylamino)propanoate involves the inhibition of tubulin polymerization, which is essential for cell division and proliferation. By inhibiting tubulin polymerization, this compound can effectively prevent the growth and proliferation of cancer cells. Additionally, it has been shown to inhibit the activity of certain enzymes involved in bacterial and fungal cell wall synthesis, leading to their death.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, leading to their death. Additionally, it can inhibit the growth and proliferation of bacteria and fungi, leading to their death. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.

Advantages and Limitations for Lab Experiments

One of the main advantages of using Methyl 3,3,3-trifluoro-2-[(4-fluorobenzoyl)amino]-2-(1,3-thiazol-2-ylamino)propanoate in lab experiments is its potent antitumor activity, which makes it a promising candidate for use in cancer research. Additionally, it has antibacterial and antifungal properties, which could be useful in the development of new antibiotics. However, one of the main limitations of using this compound is its complex synthesis method, which requires specific reagents and conditions.

Future Directions

There are several future directions for the research and development of Methyl 3,3,3-trifluoro-2-[(4-fluorobenzoyl)amino]-2-(1,3-thiazol-2-ylamino)propanoate. One direction is to further investigate its potential applications in cancer treatment and drug development. Additionally, further studies are needed to fully understand its biochemical and physiological effects and mechanisms of action. Another direction is to explore its potential applications in the development of new antibiotics and other therapeutic agents. Finally, future research could focus on developing more efficient and cost-effective synthesis methods for this compound.

Synthesis Methods

The synthesis of Methyl 3,3,3-trifluoro-2-[(4-fluorobenzoyl)amino]-2-(1,3-thiazol-2-ylamino)propanoate involves a multi-step process that requires specific reagents and conditions. The first step involves the formation of 4-fluorobenzoyl chloride, which is then reacted with 2-aminothiazole to form 2-(4-fluorobenzoyl)aminothiazole. The next step involves the reaction of 2-(4-fluorobenzoyl)aminothiazole with methyl 2-amino-3,3,3-trifluoropropionate to form this compound.

Scientific Research Applications

Methyl 3,3,3-trifluoro-2-[(4-fluorobenzoyl)amino]-2-(1,3-thiazol-2-ylamino)propanoate has been extensively studied for its potential applications in drug development and chemical synthesis. It has been found to exhibit potent antitumor activity against various cancer cell lines, making it a promising candidate for use in cancer treatment. Additionally, it has been shown to have antibacterial and antifungal properties, which could be useful in the development of new antibiotics.

properties

Molecular Formula

C14H11F4N3O3S

Molecular Weight

377.32 g/mol

IUPAC Name

methyl 3,3,3-trifluoro-2-[(4-fluorobenzoyl)amino]-2-(1,3-thiazol-2-ylamino)propanoate

InChI

InChI=1S/C14H11F4N3O3S/c1-24-11(23)13(14(16,17)18,21-12-19-6-7-25-12)20-10(22)8-2-4-9(15)5-3-8/h2-7H,1H3,(H,19,21)(H,20,22)

InChI Key

JSCGWCQRZPZDGY-UHFFFAOYSA-N

SMILES

COC(=O)C(C(F)(F)F)(NC1=NC=CS1)NC(=O)C2=CC=C(C=C2)F

Canonical SMILES

COC(=O)C(C(F)(F)F)(NC1=NC=CS1)NC(=O)C2=CC=C(C=C2)F

Origin of Product

United States

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